molecular formula C9H10BrNO2 B7899427 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine

2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No.: B7899427
M. Wt: 244.08 g/mol
InChI Key: CBAWETFXXRONTI-UHFFFAOYSA-N
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Description

2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is a derivative of pyridine, substituted with a bromine atom at the 2-position and a tetrahydrofuran-3-yloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine involves the reaction of 2-bromopyridine with sodium hydroxide in the presence of tetrahydrofuran (THF). The reaction typically proceeds under reflux conditions, allowing the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine exerts its effects depends on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological studies, its interactions with biomolecules can influence cellular processes and pathways, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-bromo-4-(oxolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-9-5-7(1-3-11-9)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAWETFXXRONTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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